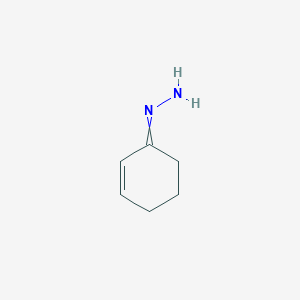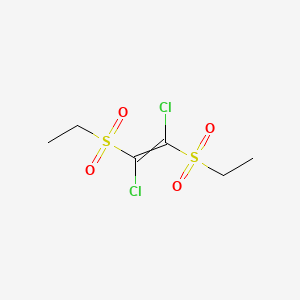
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzene, characterized by the presence of two isocyanate groups and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- typically involves the reaction of 1-(1,1-dimethylethyl)-2,4-dimethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate compound. The reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{18}\text{N}_2\text{O}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of methyl groups.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of methyl groups.
Applications De Recherche Scientifique
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles to form addition products.
Polymerization: The compound can undergo polymerization reactions to form high molecular weight polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Lacks the isocyanate groups, making it less reactive.
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Contains a vinyl group instead of isocyanate groups, leading to different reactivity and applications.
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polymers and advanced materials.
Propriétés
Numéro CAS |
94594-36-2 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-tert-butyl-2,4-diisocyanato-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-11(14(3,4)5)13(16-8-18)10(2)12(9)15-7-17/h6H,1-5H3 |
Clé InChI |
KUJDBYRULQAREX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)



![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)

![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)





![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
